molecular formula C22H24N2O2 B13447576 Acrivastine isomer Z

Acrivastine isomer Z

Cat. No.: B13447576
M. Wt: 348.4 g/mol
InChI Key: PWACSDKDOHSSQD-MUUKASMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acrivastine isomer Z involves the use of p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The synthesis typically includes a palladium-catalyzed coupling reaction . The specific reaction conditions and steps are as follows:

    Raw Materials:

    p-methyl benzoyl hydrazone and alpha-halogenated pyridine.

    Catalyst: Palladium.

    Reaction: Coupling reaction to form the desired isomer.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Acrivastine isomer Z can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

Acrivastine isomer Z exerts its effects by blocking histamine H1 receptors. This action prevents the binding of histamine, a compound released during allergic reactions, to its receptors. By inhibiting this binding, this compound reduces symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acrivastine Isomer Z

This compound is unique due to its specific geometric configuration, which may influence its binding affinity and efficacy at histamine H1 receptors. This isomer’s distinct structure can result in different pharmacological profiles compared to other isomers and similar compounds .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13-

InChI Key

PWACSDKDOHSSQD-MUUKASMTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Origin of Product

United States

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